

# ONC212: A Technical Guide to the Potent Fluorinated Analogue of ONC201

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## Compound of Interest

Compound Name: *Onc212*

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## Introduction

**ONC212** is a novel, fluorinated analogue of the clinical-stage anti-cancer agent ONC201, belonging to the imipridone class of compounds.<sup>[1]</sup> It has demonstrated significantly enhanced potency and a distinct preclinical profile compared to its parent compound, positioning it as a promising therapeutic candidate for a range of malignancies. This technical guide provides an in-depth overview of **ONC212**, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

## Chemical Structure and Properties

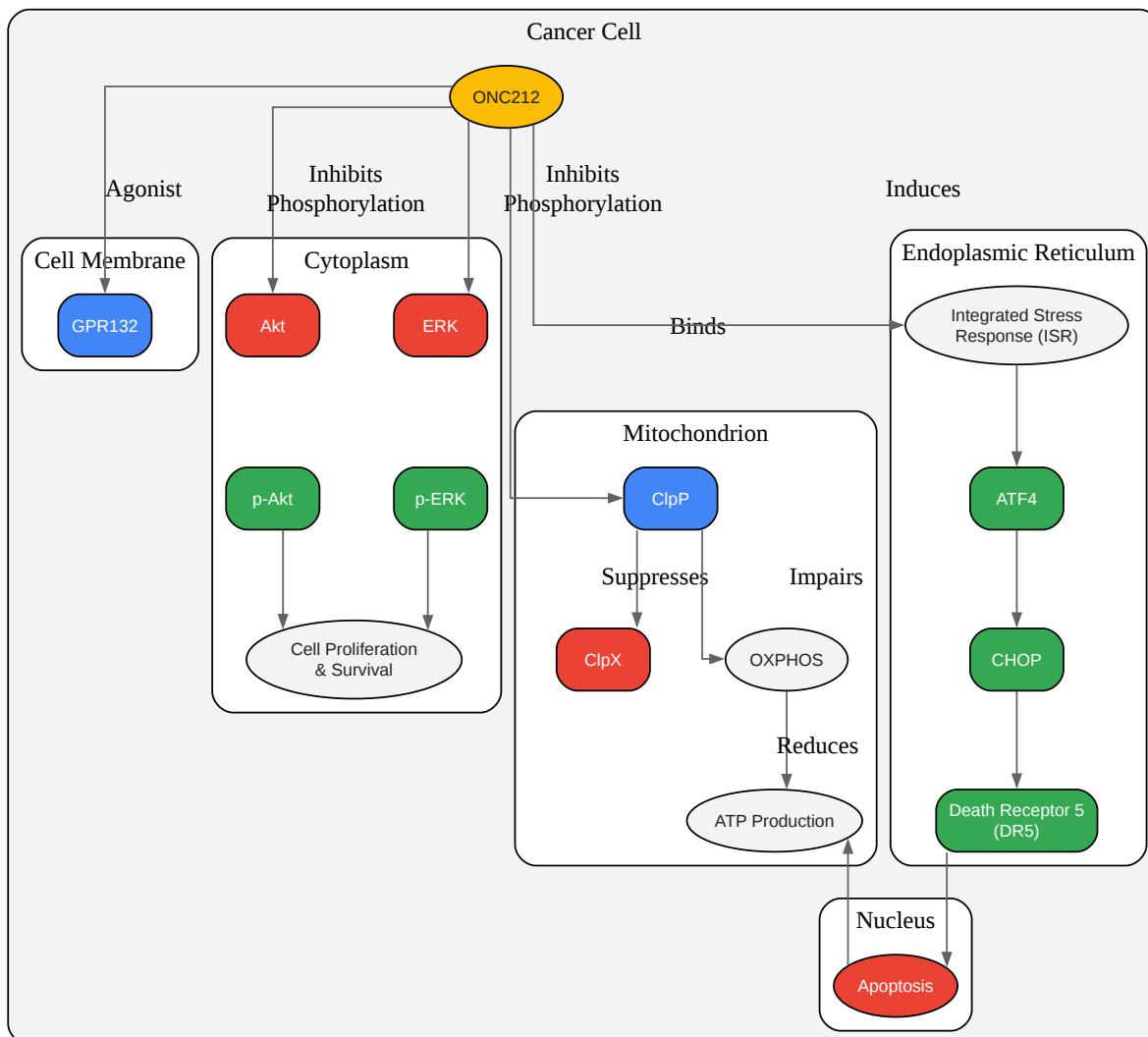
**ONC212** is a small molecule with the molecular formula C<sub>24</sub>H<sub>23</sub>F<sub>3</sub>N<sub>4</sub>O and a molecular weight of 440.46 g/mol.<sup>[2]</sup> The key structural difference from ONC201 is the addition of a fluorine atom, which contributes to its increased potency.

## Mechanism of Action

**ONC212** exerts its anti-cancer effects through a multi-faceted mechanism that involves the induction of cellular stress, modulation of key signaling pathways, and engagement of mitochondrial targets.

1. Induction of the Integrated Stress Response (ISR): Similar to ONC201, **ONC212** activates the Integrated Stress Response (ISR), a key cellular pathway that responds to various stress signals.[1][3] This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP). CHOP, in turn, induces the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.[1][4] However, **ONC212** exhibits more rapid kinetics in inducing the ISR compared to ONC201.[1][4]
2. Dual Inactivation of Akt/ERK Signaling: **ONC212** has been shown to suppress the phosphorylation of both Akt and ERK, two critical nodes in pro-survival signaling pathways frequently dysregulated in cancer.[1] The dual inactivation of these pathways contributes to the inhibition of cell proliferation and survival.
3. Mitochondrial Targeting and Metabolic Disruption: A key differentiator for the imipridone class is their activity as "mitocans," drugs that selectively target mitochondria in cancer cells. **ONC212** has been identified as a novel mitocan that binds to the mitochondrial protease ClpP.[5][6] This interaction leads to the suppression of the regulatory binding partner ClpX and impairs oxidative phosphorylation (OXPHOS), resulting in decreased mitochondrial-derived ATP production.[5][6] This collapse of mitochondrial function is a central driver of **ONC212**-induced apoptosis, particularly in cells dependent on OXPHOS.[5][6]
4. GPR132 Agonism: **ONC212** is a selective agonist of the G protein-coupled receptor GPR132.[7][8] GPR132 is implicated as a pH sensor and its activation by **ONC212** is associated with anti-cancer effects, particularly in acute myeloid leukemia (AML).[8][9]

The interconnected signaling pathways influenced by **ONC212** are visualized in the following diagram:

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Caption: Signaling pathways modulated by **ONC212** leading to apoptosis.

## Preclinical Efficacy: A Comparative Overview

**ONC212** has consistently demonstrated superior in vitro and in vivo anti-cancer activity compared to ONC201 across a broad spectrum of cancer types.

### In Vitro Potency

Studies in pancreatic cancer cell lines have highlighted the significantly lower concentrations of **ONC212** required to achieve 50% growth inhibition (GI50) compared to ONC201.[10][7]

Cell Line	ONC212 GI50 (µM)	ONC201 GI50 (µM)	Fold Difference
Pancreatic Cancer (Range)	0.1 - 0.4[10][7]	4 - 9[10][7]	~10-90x
Pancreatic Cancer (Panel)	0.09 - 0.47[9]	1 - 4 (sensitive lines) [11]	-

### In Vivo Anti-Tumor Activity

Oral administration of **ONC212** has shown potent anti-tumor effects in various xenograft models, including those resistant to ONC201.[1][10]

Cancer Model	ONC212 Dosing Regimen	Outcome	Reference
Pancreatic Cancer (PANC-1 Xenograft)	50 mg/kg, daily	Significant growth inhibition	[10]
Pancreatic Cancer (Capan-2 Xenograft)	50 mg/kg, daily	Significant growth inhibition	[10]
Pancreatic Cancer (HPAF-II Xenograft)	50 mg/kg, 3x/week	Significant growth inhibition, reduced proliferation	[10][7]
BRAF V600E Melanoma	Not specified	Efficacious in models less sensitive to ONC201	[1]
Acute Myeloid Leukemia (AML)	50 mg/kg, biweekly	Markedly inhibits AML expansion, prolongs survival	[2]

## Pharmacokinetics and Safety

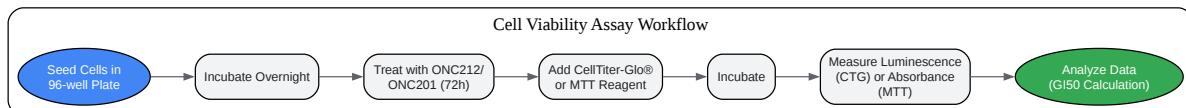
ONC212 has a favorable pharmacokinetic profile with a slightly shorter half-life than ONC201 (T<sub>1/2</sub> of 4.3 hours) and a C<sub>max</sub> of 1.4 µg/mL.[7] It is well-tolerated in vivo at doses up to 250 mg/kg.[7]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ONC212.

### Cell Viability Assays (CellTiter-Glo® and MTT)

A typical workflow for assessing cell viability is depicted below:



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Caption: General workflow for in vitro cell viability assays.

#### Detailed Protocol:

- Cell Seeding: Cancer cells are seeded at a density of 10,000 cells per well in a 96-well plate and incubated overnight.
- Treatment: Cells are treated with a range of concentrations of **ONC212** or **ONC201**.
- Incubation: The treated cells are incubated for 72 hours.
- Reagent Addition and Measurement:
  - CellTiter-Glo® (CTG): The CTG reagent is added according to the manufacturer's instructions (Promega), and luminescence is measured to determine cell viability.
  - MTT Assay: Cells are incubated with 20  $\mu$ L of 5 mg/mL MTT substrate for 4 hours. The formazan crystals are then dissolved using an MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol), and absorbance is measured at 575 nM.
- Data Analysis: Dose-response curves are generated, and the half-maximal growth inhibition concentration (GI50) is calculated.

## Western Blotting

#### Protocol for Protein Expression Analysis:

- Cell Lysis:

- Treat cells with the desired concentration of **ONC212** for the specified time.
- Wash cells with ice-cold PBS.
- Lyse cells in 1X SDS sample buffer or RIPA lysis buffer containing protease and phosphatase inhibitors.[12][13]
- Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate to shear DNA and reduce viscosity.[12]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant.[13]
- Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.
- Sample Preparation and Electrophoresis:
  - Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.[13]
  - Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dried milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature or overnight at 4°C.[13]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

## In Vivo Xenograft Studies

Methodology for Evaluating Anti-Tumor Efficacy:

- **Animal Model:** Six- to seven-week-old female athymic nu/nu mice are typically used.
- **Tumor Cell Implantation:**  $3-5 \times 10^6$  cancer cells are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flanks of the mice.[\[2\]](#)
- **Tumor Growth and Randomization:** Tumors are allowed to grow to an average volume of 100-150 mm<sup>3</sup>. Mice are then randomized into control and treatment groups.[\[2\]](#)
- **Drug Administration:** **ONC212** is delivered by oral gavage in a solution typically composed of 10% DMSO, 20% Kolliphor® EL, and 70% PBS.[\[2\]](#) Dosing regimens vary depending on the study but often involve daily or several times weekly administration.
- **Tumor Measurement and Monitoring:** Tumor volume is calculated by measuring the length and width of the tumors with a digital caliper 1-2 times per week. Mouse body weight is also monitored as an indicator of toxicity.[\[2\]](#)
- **Endpoint:** The study is terminated when tumors reach a predetermined size or if signs of toxicity are observed. Tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers like Ki67.

## Conclusion

**ONC212** represents a significant advancement in the development of imipridone-based cancer therapeutics. Its enhanced potency, rapid kinetics of action, and efficacy in ONC201-resistant models underscore its potential as a powerful anti-cancer agent. The detailed mechanisms involving the integrated stress response, dual Akt/ERK inhibition, and mitochondrial disruption provide a strong rationale for its continued preclinical and future clinical investigation. The experimental protocols outlined in this guide offer a framework for researchers to further explore the therapeutic utility of **ONC212** in various cancer contexts.

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